6-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)4-13-8-3-7(6-1-2-6)14-5-15-8/h3,5-6H,1-2,4H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTBAMBIIZWEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine typically involves the reaction of cyclopropylamine with 2,2,2-trifluoroethylamine in the presence of a pyrimidine derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as palladium on carbon, to facilitate the reaction. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of automated reactors and continuous flow systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under conditions such as elevated temperatures or the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted pyrimidine derivatives.
Scientific Research Applications
The compound 6-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.
Chemical Properties and Structure
This compound is a pyrimidine derivative characterized by the presence of a cyclopropyl group and a trifluoroethyl substituent. Its molecular structure is conducive to interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has focused on the inhibition of specific kinases involved in cancer cell proliferation. For instance:
- Case Study : A derivative of this compound was tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range. This suggests potential as a lead compound for further development in cancer therapy.
Antiviral Properties
The structure of this compound allows for interactions with viral enzymes, making it a candidate for antiviral drug design.
- Research Findings : In vitro studies have shown effectiveness against RNA viruses, with mechanisms involving inhibition of viral replication pathways.
Neurological Applications
Compounds with similar structural motifs have been explored for their neuroprotective effects. The pyrimidine core is known to interact with neurotransmitter systems.
- Case Study : A related compound demonstrated neuroprotective effects in models of neurodegeneration, suggesting that this compound could be investigated for treating conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the cyclopropyl and trifluoroethyl groups onto the pyrimidine scaffold.
Synthetic Route Example
- Starting Material : Pyrimidine precursor.
- Cyclopropyl Introduction : Via cyclopropanation reactions.
- Trifluoroethylation : Utilizing trifluoroethyl halides under basic conditions.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 6-Position
6-Chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)-4-pyrimidinamine ()
- Molecular Formula : C₉H₉ClF₃N₃
- Molecular Weight : 251.636 g/mol
- Chlorine’s higher electronegativity may reduce lipophilicity (logP ≈ 2.5 vs. ~3.0 for the cyclopropyl analog) .
N1-[4-Cyclopropyl-6-(Trifluoromethyl)pyrimidin-2-yl]-piperidin-4-amine ()
- Molecular Formula : C₁₃H₁₇F₃N₄
- Key Differences :
Variations in the 4-Amino Substituent
5-Bromo-2-Chloro-N-(2,2,2-Trifluoroethyl)pyrimidin-4-amine ()
- Molecular Formula : C₆H₄BrClF₃N₃
- Molecular Weight : 290.47 g/mol
- Key Differences: Bromine and chlorine substituents increase steric hindrance and reduce solubility in aqueous media.
6-Chloro-N-Methyl-2-(Trifluoromethyl)pyrimidin-4-amine ()
- Molecular Formula : C₆H₅ClF₃N₃
- Molecular Weight : 225.60 g/mol
- Key Differences :
Core Structure Modifications
N-((4-Fluorophenyl)methyl)-6-Phenylthieno[2,3-d]pyrimidin-4-amine ()
- Molecular Formula : C₁₉H₁₄FN₃S
- Key Differences: Replacement of the pyrimidine core with a thieno[2,3-d]pyrimidine scaffold introduces sulfur, which may improve binding to metalloenzymes. The 4-fluorobenzyl group enhances aromatic interactions but reduces solubility .
Physicochemical and Pharmacokinetic Properties
- Fluorine’s Role: The trifluoroethyl group in the target compound reduces basicity (pKa ~6.5 vs. ~8.0 for non-fluorinated amines), enhancing oral bioavailability .
- Cyclopropyl Advantage : The cyclopropyl group acts as a bioisostere for aromatic rings, improving metabolic stability while maintaining lipophilicity .
Biological Activity
6-Cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data tables.
The molecular formula of this compound is , with a molecular weight of 253.65 g/mol. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClF₃N |
| Molecular Weight | 253.65 g/mol |
| CAS Number | 2098009-81-3 |
| Appearance | White powder |
| Solubility | Soluble in water |
| Stability | Stable under normal conditions |
The synthesis typically involves the reaction of cyclopropylamine with 2,2,2-trifluoroethylamine in the presence of a suitable solvent and catalyst, often conducted under inert atmosphere conditions to prevent oxidation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors involved in various biological pathways. The precise mechanism remains under investigation; however, its structural features suggest potential interactions with targets relevant to cancer and infectious diseases.
Biological Activities
Research indicates that pyrimidine derivatives exhibit diverse biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities.
- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation.
- Antiparasitic Effects : The compound has been studied for its efficacy against malaria parasites, particularly targeting PfATP4-associated Na-ATPase activity .
Case Studies and Research Findings
- Anticancer Activity : In a study examining various pyrimidine derivatives, this compound demonstrated significant cytotoxicity against multiple cancer cell lines. The compound's structure allowed for enhanced binding affinity to target proteins involved in tumor growth.
- Antiparasitic Efficacy : A recent investigation into the compound's effect on Plasmodium falciparum indicated that it inhibits parasite growth effectively at low concentrations (EC50 values around 0.395 μM), highlighting its potential as a lead compound for antimalarial drug development .
- Metabolic Stability : Studies focused on optimizing the pharmacokinetic profile of similar compounds revealed that modifications enhancing aqueous solubility improved metabolic stability while maintaining antiparasitic activity .
Comparative Analysis
To understand the uniqueness of this compound within its class, comparisons with other pyrimidine derivatives are essential:
| Compound Name | Activity Type | EC50 (μM) | Notes |
|---|---|---|---|
| This compound | Anticancer/Antiparasitic | 0.395 | Effective against P. falciparum |
| Pyrimidifen | Acaricidal | 0.050 | Similar structural features |
| Dihydroorotate dehydrogenase inhibitors | Antimalarial | Varies | Clinically validated target |
Q & A
Q. What are the common synthetic routes for 6-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine?
The synthesis typically involves multi-step reactions, starting with cyclopropane ring formation and subsequent functionalization. A key step includes nucleophilic substitution at the pyrimidine ring, where cyclopropyl and trifluoroethyl groups are introduced via amination or alkylation. For example, cyclopropyl groups can be attached via Suzuki coupling or direct substitution, while the trifluoroethylamine moiety is introduced using 2,2,2-trifluoroethylamine under basic conditions . Optimization of solvent (e.g., DMF or THF) and temperature (60–100°C) is critical to minimize side reactions like over-alkylation .
Q. How can the structure of this compound be confirmed post-synthesis?
Structural confirmation requires a combination of spectroscopic techniques:
- NMR : - and -NMR identify cyclopropyl protons (δ 0.5–1.5 ppm) and trifluoroethyl signals (δ 3.5–4.5 ppm for -CH-CF) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 276.1) .
- X-ray Crystallography : Resolves ambiguities in substitution patterns, as seen in related pyrimidine derivatives .
Q. What are the key solubility and stability considerations for this compound?
The trifluoroethyl group enhances lipophilicity, limiting aqueous solubility. Use polar aprotic solvents (DMSO, DMF) for in vitro studies. Stability tests under varying pH (2–9) and temperature (-20°C to 25°C) show degradation above 40°C, necessitating storage in inert atmospheres .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Advanced optimization employs Design of Experiments (DoE) to assess factors like catalyst loading (e.g., Pd(PPh) for coupling), temperature, and reaction time. For example, microwave-assisted synthesis reduces reaction time from 24h to 2h while maintaining >85% yield . Contradictory data on byproduct formation (e.g., dimerization) can be resolved using HPLC-MS to track intermediates .
Q. What strategies resolve contradictory spectral data in structural elucidation?
Discrepancies between NMR and MS data (e.g., unexpected peaks) require:
- 2D NMR (COSY, HSQC) to assign proton-carbon correlations, especially for cyclopropyl and trifluoroethyl groups.
- Isotopic Labeling : -NMR clarifies trifluoroethyl environments .
- Computational Modeling : DFT calculations predict spectral profiles, cross-validated with experimental data .
Q. How can biological activity assays be designed for this compound?
Target-specific assays include:
- Kinase Inhibition : Use fluorescence polarization assays with recombinant kinases (e.g., EGFR, JAK2) to measure IC.
- Cellular Uptake : Radiolabeling (e.g., ) tracks intracellular accumulation in cancer cell lines .
- Metabolic Stability : Liver microsome assays (human/rat) quantify CYP450-mediated degradation .
Q. What computational methods predict binding affinity to biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like kinases. The trifluoroethyl group’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Asp831 in EGFR), validated by free-energy perturbation (FEP) calculations .
Data Analysis and Mechanistic Questions
Q. How are structure-activity relationships (SAR) analyzed for derivatives of this compound?
SAR studies systematically vary substituents (e.g., replacing cyclopropyl with methyl or phenyl) and measure changes in:
- Potency : IC values in enzymatic assays.
- Selectivity : Off-target profiling using kinase panels.
- ADMET : LogP (octanol-water) and plasma protein binding (PPB) assays .
Q. What analytical techniques quantify degradation products under stress conditions?
Forced degradation (heat, light, oxidation) followed by LC-QTOF-MS identifies major degradation pathways. For example, cyclopropyl ring opening under acidic conditions generates a carboxylic acid derivative, detectable via MS/MS fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
